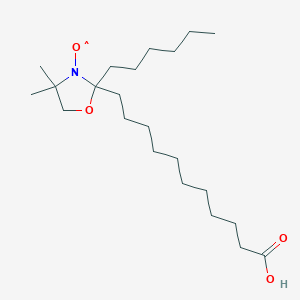

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-

CAS No.:

Cat. No.: VC16573530

Molecular Formula: C22H42NO4

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42NO4 |

|---|---|

| Molecular Weight | 384.6 g/mol |

| Standard InChI | InChI=1S/C22H42NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |

| Standard InChI Key | BCSQTDYXKYRTKX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 3-oxazolidinyloxy core substituted with a 10-carboxydecyl chain, a hexyl group, and two methyl groups at the 4-position (Figure 1). Its amphiphilic nature arises from the juxtaposition of a long alkyl chain (hexyl and carboxydecyl) and a polar carboxylate terminus. The Standard InChIKey (BCSQTDYXKYRTKX-UHFFFAOYSA-N) and Canonical SMILES (CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O) confirm its stereochemical configuration.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.6 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem Compound ID | 2724319 |

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthesis protocols remain proprietary, the compound is likely synthesized through ring-opening reactions of epoxides or condensation of hydroxylamines with carbonyl precursors. Analogous oxazolidinones are typically prepared via cyclization of β-amino alcohols with phosgene or carbonyldiimidazole. The hexyl and carboxydecyl side chains may be introduced through alkylation or esterification steps, followed by purification via column chromatography.

Reactivity and Stability

The oxazolidinone ring is susceptible to hydrolysis under acidic or basic conditions, yielding secondary amines and carboxylic acids. The ester group in the carboxydecyl chain may undergo saponification, while the nitroxide moiety (if present in derivatives) participates in redox reactions, as observed in structurally related doxyl stearates .

Biophysical Applications

Spin-Labeling in Membrane Studies

This compound’s structural analogs, such as 16-DOXYL-stearic acid methyl ester, are widely employed as spin probes in electron spin resonance (ESR) spectroscopy to investigate membrane fluidity and lipid bilayer organization . The nitroxide group embedded in the hydrophobic region of membranes reports on rotational dynamics, with correlation time () serving as a proxy for membrane rigidity. For instance, studies on liposomes doped with tin or lead organometallics revealed that analogous probes detect fluidity changes induced by foreign compounds .

Interaction with Lipid Bilayers

The compound’s alkyl chains facilitate integration into lipid membranes, while the carboxylate group anchors it at the membrane-water interface. In model membranes (e.g., egg yolk phosphatidylcholine liposomes), such probes exhibit concentration- and time-dependent effects on fluidity, often biphasic—initial rapid fluidization followed by gradual stabilization .

Biological Activity and Cytotoxicity

Cytotoxic Effects

While direct data on this compound are scarce, structurally related doxyl stearates (e.g., 5-DS, 16-DS) demonstrate concentration-dependent cytotoxicity in immortalized fibroblasts . At 500 μM, 5-doxyl-stearic acid reduced cell viability by 55%, whereas 16-DS showed milder effects (20% reduction at 1000 μM). These findings suggest that the position of the nitroxide group along the alkyl chain influences toxicity, with deeper membrane penetration correlating with higher bioactivity .

Apoptosis Induction

High concentrations of doxyl derivatives trigger apoptosis via membrane fluidization and lipid peroxidation (LPO). In B14 fibroblasts, 200 μM 5-DS induced late apoptosis in >50% of cells, accompanied by membrane blebbing and chromatin condensation . The carboxylate group in 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- may modulate these effects by altering intracellular pH or chelating metal ions.

Comparative Analysis with Analogous Compounds

Doxyl Stearates

Doxyl stearates like 5-DS and 16-DS share functional similarities but differ in nitroxide positioning. For example:

-

5-DS: Nitroxide at C5; rapidly reduces in cells, enhancing doxorubicin toxicity .

-

16-DS: Nitroxide at C16; slower reduction kinetics, milder cytotoxicity .

The subject compound’s carboxydecyl chain may confer unique solubility and membrane interaction profiles compared to these analogs.

Organometallic Interactions

Studies on triphenyltin chloride (TPhT) and triphenyllead chloride (TPhL) demonstrated that membrane-active compounds alter ESR parameters of spin probes. TPhT increased liposome fluidity (reduced ) more effectively than TPhL, underscoring the role of metal ions in modulating probe behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume